3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole
Description
3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a pyrazolo[1,5-a]pyrazine sulfonyl moiety at position 4. The pyrazolo[1,5-a]pyrazine system is a bicyclic structure that combines pyrazole and pyrazine rings, conferring unique electronic and steric properties.
Properties
IUPAC Name |
4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-8-11(9(2)18-13-8)19(16,17)14-5-6-15-10(7-14)3-4-12-15/h3-4H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSKVHUDEPOUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole typically involves multiple steps, starting from readily available precursorsKey reagents used in these steps include thionyl chloride (SOCl₂), methanol (MeOH), and various amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like cesium carbonate (Cs₂CO₃) and solvents such as methanol (MeOH) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine moiety and an oxazole ring. The sulfonyl group enhances its solubility and biological activity.
Antimicrobial Properties
Research has shown that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated their efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Related Pyrazolo Compounds | Antifungal | C. albicans |
Antitumor Activity
The compound has also been evaluated for antitumor properties. In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The antitumor mechanism appears to involve the induction of apoptosis in cancer cells.
Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its ability to act on multiple biological targets makes it a candidate for the treatment of various diseases including infections and cancer.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies help in understanding the interaction dynamics and can guide further modifications to enhance efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Evaluation : A study reported the synthesis of pyrazolo derivatives which were screened for antimicrobial activity using disc diffusion methods. Results indicated that some derivatives had potent antibacterial effects comparable to standard antibiotics .
- Antitumor Screening : Another research effort focused on evaluating the antitumor activity against human cancer cell lines. The findings suggested that certain analogs exhibited significant cytotoxicity against MCF-7 cells .
- Molecular Docking Insights : Computational analyses revealed favorable binding interactions with specific protein targets associated with tumor growth and microbial resistance .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
- Core Heterocycles: The target compound’s 1,2-oxazole core differs from 1,2,4-oxadiazoles (e.g., ) in ring size and nitrogen positioning, affecting electronic distribution and metabolic stability .
Substituent Effects :
- The sulfonyl group in the target compound increases acidity (pKa ~1-2) compared to ester or ketone groups in analogs like , influencing solubility and protein interactions .
- Methyl groups on the oxazole ring reduce steric hindrance compared to bulkier substituents (e.g., 4-fluorobenzyl in ), possibly improving synthetic accessibility .
Key Research Findings
Biological Activity
3,5-Dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects. Studies demonstrate that they can inhibit key proteins involved in cancer progression such as BRAF(V600E) and EGFR . The sulfonyl group in this compound may enhance its interaction with these targets.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties. They can modulate pathways associated with inflammation and have been studied for their potential in treating inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that control cell proliferation and survival.
- Modulation of Reactive Oxygen Species (ROS) : By influencing ROS levels within cells, the compound could exert protective effects against oxidative stress-related damage.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits BRAF(V600E), EGFR | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Disrupts bacterial cell membranes |
Case Study: Anticancer Potential
In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that these compounds could enhance the efficacy of traditional chemotherapeutic agents like doxorubicin through a synergistic effect. The combination therapy showed improved apoptosis rates compared to monotherapy with doxorubicin alone .
Case Study: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of pyrazole derivatives in animal models. The results showed significant reduction in inflammatory markers following treatment with the compound. This suggests a potential therapeutic role in managing chronic inflammatory conditions .
Q & A
Basic: What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyrazine core in this compound?
Answer:
The pyrazolo[1,5-a]pyrazine core can be synthesized via cyclocondensation or intramolecular cyclization. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, which are further functionalized (e.g., sulfonylation) .
- Intramolecular Nitrile Oxide Cycloaddition (INOC) : Vicinal alkyne-oxime substrates undergo cycloaddition to form fused pyrazolo-oxazole systems. For instance, 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole was synthesized via INOC in 79% yield .
Key Methodological Tools : Use of hydrazine hydrate for cyclization, NaOCl for nitrile oxide generation, and Pd-catalyzed Sonogashira coupling for alkyne functionalization .
Advanced: How can contradictions in spectroscopic data for regiochemical confirmation be resolved?
Answer:
Contradictions in NMR data (e.g., NOE correlations, coupling constants) require multi-technique validation:
- NOE Analysis : Distinct NOE between protons (e.g., 3-H/4-Ha and 3a-H/4-Hb in trans-10 configurations) confirms relative stereochemistry .
- Coupling Constants : Syn/anti aldoxime isomers are distinguished via 1JCH coupling constants (e.g., 179.2 Hz for syn isomers) .
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal diffraction, though this is not explicitly covered in the evidence.
Advanced: What challenges arise in functionalizing position 7 of pyrazolo[1,5-a]pyrazine?
Answer:
Functionalization at position 7 faces regioselectivity challenges due to steric hindrance and electronic effects:
- Sulfonylation : Sulfonyl groups at position 5 (as in the target compound) may sterically block electrophilic attacks at position 6. Modified procedures using tert-butyl groups or methylsulfanyl moieties improve accessibility .
- Cross-Coupling Reactions : Sonogashira coupling with aryl halides (e.g., iodobenzene, 2-bromopyridine) requires precise Pd(PPh₃)₂Cl₂/CuI catalysis to avoid byproducts .
Optimization : Reaction conditions (e.g., DMF at 60°C under argon) and protecting groups (e.g., tert-butoxycarbonyl) enhance yields .
Basic: What analytical techniques are critical for characterizing intermediates?
Answer:
- 1H/13C NMR : Assigns proton environments and confirms regiochemistry (e.g., pyrazole vs. triazole ring fusion) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for C₁₃H₁₁N₅O: calc. 254.1042, found 254.1039) .
- HPLC : Determines purity (>95%) and monitors reaction progress .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Advanced: How can molecular docking predict biological interactions of sulfonylated derivatives?
Answer:
Computational docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity:
- Target Selection : Enzymes like fungal 14-α-demethylase are modeled due to sulfonamides' known antifungal activity .
- Docking Parameters : Ligand structures are minimized using MMFF94 force fields, and binding poses are scored for hydrogen bonding/van der Waals interactions .
- Validation : Antifungal assays (not detailed in evidence) are required post-docking to confirm activity .
Basic: What methods stabilize the sulfonyl-oxazole linkage during synthesis?
Answer:
- Protecting Groups : tert-Butyl esters (e.g., tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate) prevent premature sulfonyl cleavage .
- Low-Temperature Reactions : Sulfonylation at 0–5°C in anhydrous DCM minimizes hydrolysis .
- Workup Protocols : Rapid extraction and silica gel chromatography isolate sensitive intermediates .
Advanced: How do solvent systems influence cyclization efficiency in pyrazolo-pyrazine synthesis?
Answer:
- Polar Aprotic Solvents : DMF or DMSO enhances cyclization of hydrazine derivatives (e.g., 4,5-dihydropyrazoles) by stabilizing transition states .
- Ethanol/Water Mixtures : Facilitate hydrolysis of ester intermediates (e.g., ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate to carboxylic acids) .
- Dichloromethane (DCM) : Preferred for INOC reactions due to inertness toward nitrile oxides .
Advanced: What strategies mitigate byproduct formation during Sonogashira coupling?
Answer:
- Catalyst Optimization : Pd(PPh₃)₂Cl₂/CuI with triethylamine (TEA) suppresses homocoupling of alkynes .
- Substrate Purity : Aldoximes (e.g., 14a–c) must be >95% pure (via HPLC) to avoid competing reactions .
- Temperature Control : Reactions at 60°C balance speed and selectivity, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
